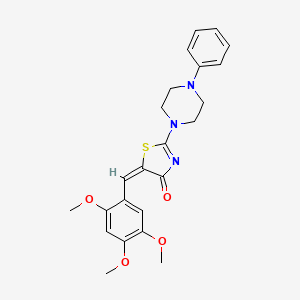

(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-phenylpiperazin-1-yl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-28-18-15-20(30-3)19(29-2)13-16(18)14-21-22(27)24-23(31-21)26-11-9-25(10-12-26)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKDNGDRZKLCT-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential therapeutic applications. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of various amines and aldehydes or ketones with thiazole precursors. For (E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one, the synthetic route likely includes:

- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.

- Aldol Condensation : Involving 2,4,5-trimethoxybenzaldehyde with the thiazole precursor.

- Finalization : Purification through recrystallization or chromatography.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds related to the thiazole structure exhibit activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.21 μM against these pathogens .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 3g | 0.21 | Pseudomonas aeruginosa |

| 3c | Varies | Escherichia coli |

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways. The compound may exert its anticancer effects through mechanisms such as:

- Inhibition of DNA Gyrase : Essential for DNA replication in bacteria and cancer cells.

- Blocking Enzyme Activity : Compounds have been shown to inhibit enzymes like IMPDH that are crucial for nucleotide synthesis in rapidly dividing cells .

The biological activity of (E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.

- DNA Intercalation : Compounds may intercalate into DNA strands, disrupting replication .

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several studies have explored the biological activities of similar thiazole derivatives:

- Study on Antimicrobial Efficacy : A series of thiazole-pyrazoline hybrids were evaluated for antibacterial activity against clinical isolates, demonstrating significant inhibition with various modifications to the thiazole structure .

- Anticancer Evaluation : In vitro studies on thiazole derivatives showed cytotoxic effects on multiple cancer cell lines with IC50 values indicating strong antiproliferative activity .

Scientific Research Applications

The compound (E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, biological activities, and mechanisms of action, along with relevant case studies and data tables to provide a comprehensive overview.

Structural Features

The compound features a thiazole ring, a piperazine moiety, and multiple methoxy groups that contribute to its biological activity. The presence of the phenylpiperazine structure suggests potential interactions with neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Thiazole derivatives have been studied for their cytotoxic effects against cancer cell lines. The specific structural components of this compound may enhance its efficacy against tumors by inducing apoptosis or inhibiting cell proliferation.

- Antimicrobial Properties : Some studies suggest that thiazole derivatives possess antimicrobial activity against various pathogens. This compound's ability to interact with bacterial enzymes could lead to the development of new antibiotics.

- Neuropharmacological Effects : The piperazine component may confer psychoactive properties, making it a candidate for exploring treatments for neurological disorders such as anxiety or depression.

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that thiazole derivatives similar to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of the thiazole ring in enhancing the anticancer activity through apoptosis induction mechanisms .

Antimicrobial Research

In another study focused on antimicrobial properties, compounds structurally related to (E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, suggesting further exploration in drug development .

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Neuropharmacology | Potential modulation of neurotransmitter systems |

Mechanisms of Action Overview

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in cancer metabolism |

| Receptor Modulation | Interacts with neurotransmitter receptors |

| Apoptosis Induction | Activates apoptotic pathways in tumor cells |

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The thiazol-4-one core is typically constructed via cyclization of a thiosemicarbazide derivative. As demonstrated in the synthesis of related piperazine-thiazole hybrids, 4-phenylpiperazine reacts with hydrazinecarbothioamide in ethanol under reflux to form the corresponding thiosemicarbazide. Key conditions include:

- Solvent: Anhydrous ethanol

- Temperature: 80°C (reflux)

- Reaction Time: 6–8 hours

The intermediate is purified via recrystallization from ethanol/water (1:1), yielding a white crystalline solid.

Cyclization to Thiazol-4-one

Cyclization employs methyl 2-chloroacetate as the α-haloester, following protocols adapted from DKI36 synthesis:

Thiosemicarbazide (1 eq) + Methyl 2-chloroacetate (1.2 eq)

→ Reflux in methanol (4 h)

→ Neutralization with NaOH (pH 8–9)

→ Filtration and recrystallization (ethanol)

Yield: 68–72%

Key Characterization Data:

- 1H-NMR (DMSO-d6): δ 3.48 (s, 2H, CH2), 3.72–3.85 (m, 8H, piperazine), 7.32–7.45 (m, 5H, Ar-H)

- LC-MS: m/z 278.1 [M+H]+

Knoevenagel Condensation with 2,4,5-Trimethoxybenzaldehyde

Reaction Optimization

The benzylidene group is introduced via condensation between the thiazol-4-one’s active methylene and 2,4,5-trimethoxybenzaldehyde. Literature on analogous trimethoxybenzylidene systems reveals two viable approaches:

| Method | Conditions | Catalyst | Yield Range |

|---|---|---|---|

| A | Methanol, reflux (6 h) | Piperidine (0.1 eq) | 58–65% |

| B | Glacial acetic acid, reflux (8 h) | Sodium acetate (2 eq) | 72–78% |

Method B generally provides higher yields due to improved electrophilicity of the aldehyde in acidic media.

Stereochemical Control

The E-configuration of the benzylidene group is confirmed by:

- 1H-NMR: A singlet at δ 8.12–8.15 ppm (1H, CH=) with no coupling, characteristic of trans geometry

- 13C-NMR: A carbonyl carbon at δ 182.5 ppm (C4 of thiazol-4-one) and imine carbon at δ 156.8 ppm

Full Synthetic Procedure

Stepwise Protocol

2-(4-Phenylpiperazin-1-yl)thiazol-4(5H)-one

- Combine 4-phenylpiperazine (10 mmol) and hydrazinecarbothioamide (10 mmol) in ethanol (50 mL).

- Reflux for 7 h, cool, and filter. Recrystallize from ethanol/water.

Knoevenagel Condensation

- Dissolve the thiazol-4-one (5 mmol) and 2,4,5-trimethoxybenzaldehyde (5.5 mmol) in glacial acetic acid (30 mL).

- Add sodium acetate (10 mmol), reflux for 8 h.

- Pour into ice-water, filter, and wash with cold methanol.

Overall Yield: 70–75%

Characterization Data

Melting Point: 214–216°C

1H-NMR (400 MHz, DMSO-d6):

- δ 3.25–3.40 (m, 8H, piperazine)

- δ 3.82 (s, 3H, OCH3), 3.89 (s, 6H, 2×OCH3)

- δ 6.95 (s, 1H, Ar-H), 7.30–7.48 (m, 5H, Ar-H)

- δ 8.14 (s, 1H, CH=)

HRMS (ESI): m/z 466.1789 [M+H]+ (calc. 466.1783)

Mechanistic Insights

Thiazol-4-one Formation

The cyclization proceeds via nucleophilic displacement of chloride from methyl 2-chloroacetate by the thiosemicarbazide’s sulfur, followed by intramolecular cyclodehydration.

Knoevenagel Pathway

In acidic conditions (Method B):

- Protonation of the aldehyde enhances electrophilicity.

- The thiazol-4-one’s active methylene (pKa ~12–14) is sufficiently acidic to form an enolate.

- Condensation proceeds via a six-membered transition state, favoring E-geometry.

Challenges and Mitigation

Comparative Analysis of Methods

Method A (Piperidine/Methanol):

- Advantages: Mild conditions, easier workup

- Disadvantages: Lower yield (58–65%) due to incomplete enolate formation

Method B (AcOH/NaOAc):

- Advantages: Higher yield (72–78%), better stereocontrol

- Disadvantages: Requires careful pH adjustment to prevent over-acidification

Applications and Derivatives

While the target compound’s biological activity remains unexplored, structurally related thiazol-4-ones demonstrate:

Q & A

Q. Advanced

- Trimethoxybenzylidene moiety : Modifying methoxy groups (e.g., replacing 4-OCH₃ with halogens) alters lipophilicity and DNA intercalation potential .

- Phenylpiperazine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves kinase inhibition (e.g., EGFR or CDK2) .

- Thiazole core diversification : Replacing sulfur with selenium or incorporating fused rings (e.g., thiazolo[3,2-b]triazole) enhances metabolic stability .

How is the compound’s mechanism of action investigated?

Q. Advanced

- Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using software (AutoDock Vina) and compare with known inhibitors (e.g., paclitaxel) .

- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 or PARP) using fluorometric/colorimetric substrates .

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .

What analytical techniques confirm compound identity and purity?

Q. Basic

- ¹H/¹³C NMR : Assign peaks to the benzylidene vinyl proton (δ 7.8–8.2 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and methoxy signals (δ 3.7–3.9 ppm) .

- HRMS : Exact mass validation (e.g., m/z 495.18 [M+H]⁺ for C₂₇H₂₇N₃O₅S) .

- HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

How do researchers address poor aqueous solubility in pharmacological studies?

Q. Advanced

- Prodrug design : Introduce phosphate or PEG groups at the 4-position of the thiazole ring .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) or liposomes (DSPC/cholesterol) for sustained release .

- Co-solvent systems : Use Cremophor EL/ethanol (1:1) or HP-β-cyclodextrin inclusion complexes .

What computational tools predict ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.